N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide
Description
N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 5-(4-chlorophenyl)isoxazole core linked via a methylene bridge to an acetamide group substituted with a 3-methoxyphenoxy moiety. Its design incorporates key pharmacophoric elements: the isoxazole ring (a heterocyclic scaffold), the 4-chlorophenyl group (enhancing lipophilicity and target affinity), and the methoxyphenoxy-acetamide chain (contributing to electronic and steric interactions) .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-3-2-4-17(10-16)25-12-19(23)21-11-15-9-18(26-22-15)13-5-7-14(20)8-6-13/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYJKJXAUDLUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide is a compound belonging to the isoxazole class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The structure features a unique combination of isoxazole and phenoxy moieties, which may influence its biological properties.
Chemical Structure
The chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H19ClN2O4
- CAS Number : 946210-35-1
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain isoxazole compounds showed efficacy against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Properties
In vitro studies have revealed that isoxazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally similar to this compound have shown promising results in reducing the viability of cancer cell lines such as MCF-7 and HeLa. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, although specific pathways for this compound require further elucidation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the isoxazole ring and the phenoxy group can significantly affect potency and selectivity against target cells.
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Enhances antimicrobial activity |
| Methoxy Group | Improves solubility and bioavailability |
| Acetamide | Contributes to overall stability |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups .
- Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest a moderate level of antibacterial activity .
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide. For instance, analogues with isoxazole rings have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall below 100 μM, indicating potent activity against cancer cells such as HCT-116 and MCF-7 .
Case Study: Anticancer Efficacy
A study demonstrated that modifications in the phenyl ring of isoxazole derivatives could lead to enhanced anticancer activity. Compounds with electron-withdrawing groups exhibited improved potency, suggesting that structural optimization is crucial for developing effective anticancer agents .
Anti-inflammatory Potential
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This mechanism positions it as a candidate for treating inflammatory diseases .
Case Study: In Silico Studies
In silico evaluations have indicated that certain derivatives of isoxazole compounds can significantly reduce inflammation markers in vitro, supporting their potential use in therapeutic applications for conditions like arthritis and asthma .
Antimicrobial Activity
Compounds similar to this compound have been assessed for antimicrobial properties against various bacterial and fungal strains. Preliminary screening has shown promising results, with some derivatives exhibiting comparable efficacy to established antibiotics like penicillin and fluconazole .
Table: Antimicrobial Activity Comparison
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
| This compound | C. albicans | 64 μg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including isoxazole-containing acetamides, phenoxy-acetamide derivatives, and sulfonamide hybrids. Below is a detailed comparison based on structural features, synthesis routes, and biological activities.
Structural Analogues with Isoxazole-Acetamide Cores
a) 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-2-oxoacetohydrazonoyl Cyanide Derivatives
- Example Compounds: 21: N-(3,5-Bis(trifluoromethyl)phenyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanide (38% yield) 24: N-(3,5-Bis(trifluoromethyl)phenyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanide (14% yield)
- Key Differences: Replacement of the methylene-acetamide group with a hydrazonoyl cyanide moiety.
- Synthesis : Prepared via condensation reactions with chloroacetyl chloride or cyanide reagents, differing from the target compound’s synthesis (which uses mercaptoacetic acid and ZnCl₂ in dioxane) .
b) 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues
- Example Compounds :
- 22 (HJC0726) : Substituted with tert-butyl and dichlorophenyl groups.
- 35 (NY0123) : Features trichlorophenyl and tert-butyl substituents.
- Biological Activity : These compounds act as EPAC (Exchange Protein Activated by cAMP) antagonists with low micromolar inhibitory activity, suggesting a mechanism distinct from the target compound’s presumed cytotoxicity .
Phenoxy-Acetamide Derivatives
a) 2-(2-Methoxyphenoxy)-N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide
- Structural Similarities: Shared methoxyphenoxy and acetamide groups. Isoxazole ring substituted with methyl instead of 4-chlorophenyl.
- Lower molecular weight (MW: ~434 g/mol) compared to the target compound (MW: ~440 g/mol) due to the absence of the chlorophenyl group .
b) 2-Chloro-N-{5-[2-(4-Methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Derivatives
- Example Compound : 7d (IC₅₀ = 1.8 µM on Caco-2 cells).
- Structural Comparison :
- Replaces the isoxazole core with a thiadiazole-pyridine hybrid.
- Retains the methoxyphenyl and acetamide moieties.
- Biological Activity : Demonstrates higher cytotoxicity than the target compound, likely due to the thiadiazole ring’s ability to intercalate with DNA or inhibit kinases .
Sulfonamide Hybrids
a) 2-Chloro-N-[4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl]acetamide
- Key Features :
- Sulfonamide bridge instead of a methylene linker.
- Chloroacetamide group enhances reactivity for nucleophilic substitution.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Role of the 4-Chlorophenyl Group : Enhances lipophilicity and target binding in isoxazole derivatives, as seen in compounds like 21 and the target compound .
Methoxyphenoxy vs. Sulfamoyl: Methoxyphenoxy improves membrane permeability, while sulfamoyl groups enhance solubility and protein interactions .
Biological Activity Trends: Thiadiazole-pyridine hybrids (e.g., 7d) show superior cytotoxicity, likely due to dual heterocyclic systems . Hydrazonoyl cyanide derivatives (e.g., HJC0726) are potent enzyme antagonists, suggesting divergent therapeutic applications compared to acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
